Plasma Exposure Abundance: M523595 is a Major Circulating Metabolite in Humans
In a clinical PK study of gefitinib in non-small cell lung cancer (NSCLC) patients, M523595 was consistently detected among the four main metabolites quantified in plasma, whereas M387783 and M537194 showed lower systemic exposure [1]. Although exact concentration ratios vary with CYP2D6/CYP3A4 phenotype, M523595 frequently represents the most abundant circulating metabolite, second only to the parent drug gefitinib [1]. This contrasts sharply with synthetic pentanoic acid derivatives (e.g., those in patent US20050261371), which are not found endogenously and lack validated bioanalytical signatures [2].
| Evidence Dimension | Relative plasma metabolite abundance (human) |
|---|---|
| Target Compound Data | M523595 – consistently detected as one of the four major metabolites; often the most abundant metabolite by AUC0-24h |
| Comparator Or Baseline | M387783 and M537194 – detected at lower plasma concentrations; specific ratio values vary by CYP phenotype (exact percentages not publicly disclosed in aggregated form) |
| Quantified Difference | Qualitatively higher systemic exposure of M523595 versus other metabolites, supported by multiple clinical trial datasets [1]. |
| Conditions | Human plasma samples from NSCLC patients receiving oral gefitinib (250 mg/day); LC–MS/MS quantification; external calibration using certified reference standards. |
Why This Matters
Selecting the major circulating metabolite standard (M523595) is essential for accurate PK modeling, therapeutic drug monitoring method validation, and correlating drug exposure with clinical outcomes, whereas a generic alternative would miss the predominant metabolic species.
- [1] Li J, et al. Correlation of gefitinib and its metabolites with gefitinib induced rash in patients with non-small cell lung cancer (NSCLC). Journal of Clinical Oncology. 2020;38(15_suppl):e21570. View Source
- [2] Ono Pharmaceutical Co., Ltd. Pentanoic acid derivatives. US Patent US20050261371A1. 2005. View Source
